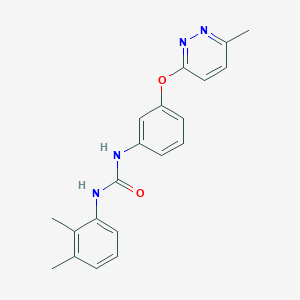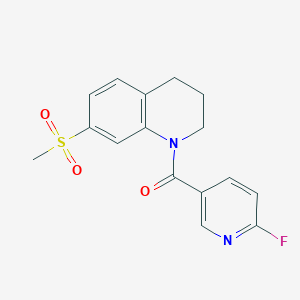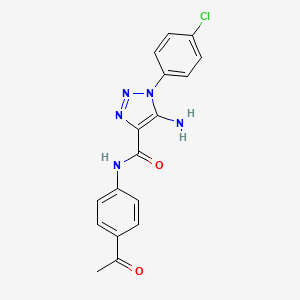
N-(4-acetylphenyl)-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that likely shares structural similarities with the derivatives of triazole discussed in the provided papers. Although none of the papers directly describe this compound, they offer insights into related chemical structures and reactions that can be used to infer properties and synthesis methods for the compound .
Synthesis Analysis
The synthesis of related triazole compounds involves multi-step reactions starting with different substrates. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide was achieved through a five-step process starting with 4-chlorobenzenamine, indicating that chlorinated aromatic compounds can be used as starting materials for such syntheses . The reaction conditions are critical, with specific temperature and reactant ratios required to achieve high yields. This suggests that the synthesis of this compound would also require careful optimization of reaction conditions.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be complex, and their analysis often involves various spectroscopic techniques. For example, the crystal structure of N-(4-acetylphenyl)quinoline-3-carboxamide was determined using single crystal X-ray diffraction, and its molecular geometry was optimized using DFT methods . This indicates that similar analytical methods could be employed to determine the molecular structure of this compound.
Chemical Reactions Analysis
The reactivity of triazole derivatives can vary significantly. The acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, for example, showed a decrease in susceptibility to acetylation compared to other amino triazoles . This suggests that the acetylation reactions of this compound might also exhibit unique reactivity patterns that could be explored further.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be deduced from their structural characteristics. For instance, the presence of hydrogen bond interactions in the crystal packing of N-(4-acetylphenyl)quinoline-3-carboxamide implies that similar intermolecular forces might be present in this compound, affecting its solubility, melting point, and other physical properties. Additionally, the use of spectroscopic techniques such as HPLC, GC-MS, FTIR, and NMR spectroscopy can provide detailed information on the physical and chemical properties of these compounds .
科学的研究の応用
Synthesis and Structural Analysis
- The compound has been involved in studies related to the synthesis of new triazole derivatives. For instance, research on the synthesis of N-substituted 4-amino-3-benzyl-1,2,3-triazole-5-carboxamides led to the development of 6-mono- or 5,6-disubstituted 1,2,3-triazolo[4.5-d]pyrimidin-7-ones, showcasing the compound's role in generating new chemical entities with potential biological activities (Kislyi, Danilova, & Semenov, 2003).
Biological Activity
- The research on triazole derivatives, including compounds structurally related to N-(4-acetylphenyl)-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide, has shown potential in the development of compounds with inhibitory activities against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This suggests the potential use of such compounds in the treatment of diseases characterized by cholinesterase dysfunction (Riaz et al., 2020).
- Another study focused on the synthesis of compounds derived from triazole and their evaluation for lipase and α-glucosidase inhibition, highlighting the potential therapeutic applications of these compounds in managing conditions such as obesity and diabetes (Bekircan et al., 2015).
Antimicrobial Activity
- Triazole derivatives, including those structurally similar to this compound, have been synthesized and evaluated for their antimicrobial activities, offering insights into the development of new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
特性
IUPAC Name |
N-(4-acetylphenyl)-5-amino-1-(4-chlorophenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O2/c1-10(24)11-2-6-13(7-3-11)20-17(25)15-16(19)23(22-21-15)14-8-4-12(18)5-9-14/h2-9H,19H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKDKGFQCPEENR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


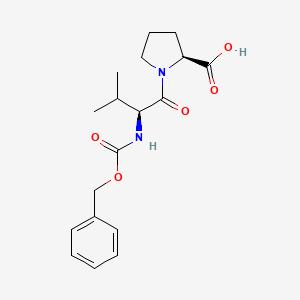
![N'-[2-[(E)-2-cyanoethenyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-N,N-dimethylmethanimidamide](/img/structure/B2504925.png)

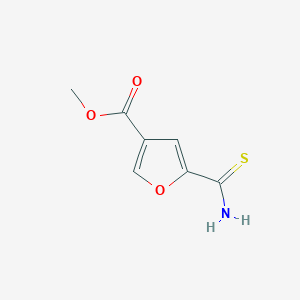
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2504928.png)


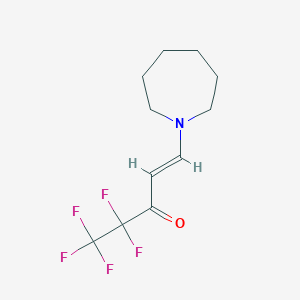
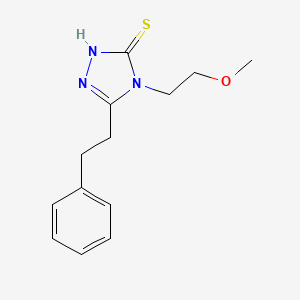
![5-isopropyl-7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2504935.png)
